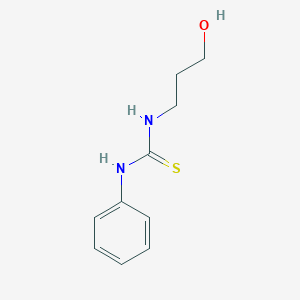

1-(3-Hydroxypropyl)-3-phenylthiourea

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3-hydroxypropyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c13-8-4-7-11-10(14)12-9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFQXYNRNGJOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 1 3 Hydroxypropyl 3 Phenylthiourea

Methodologies for the Preparation of 1-(3-Hydroxypropyl)-3-phenylthiourea

The synthesis of this compound is efficiently achieved through a direct nucleophilic addition reaction. This method is widely recognized for its reliability and straightforward execution.

Reaction of Phenyl Isothiocyanate with 3-Aminopropanol-1

The principal synthetic route to this compound involves the reaction between phenyl isothiocyanate and 3-aminopropanol-1. uzhnu.edu.uaresearchgate.net In this process, the lone pair of electrons on the nitrogen atom of the primary amine in 3-aminopropanol-1 acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in phenyl isothiocyanate. uzhnu.edu.ua This nucleophilic addition results in the formation of the thiourea (B124793) linkage, covalently connecting the phenyl and 3-hydroxypropyl fragments. The reaction is typically carried out in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF), which ensures the homogeneity of the reaction mixture.

Optimization of Reaction Conditions and Yield

To maximize the yield and purity of this compound, optimization of the reaction conditions is crucial. Key parameters that influence the outcome of the synthesis include temperature, solvent choice, and reaction duration. researchgate.net Maintaining a controlled temperature, typically between 15–20°C, is important to minimize the formation of unwanted side products. The selection of THF as the reaction solvent facilitates the dissolution of the reactants, promoting an efficient reaction. A reaction time of approximately 24 hours with continuous stirring is generally sufficient to ensure the reaction goes to completion. Following the reaction, purification is commonly achieved by recrystallization from a solvent mixture, such as 50% aqueous ethanol, to isolate the pure product.

| Parameter | Optimized Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 15–20°C | Minimizes the formation of side products. | |

| Reaction Solvent | Tetrahydrofuran (THF) | Ensures homogeneity of the reaction mixture. | |

| Reaction Time | 24 hours | Allows for complete conversion of reactants. | |

| Purification Method | Recrystallization from 50% aqueous ethanol | Aids in the isolation of the pure compound. |

Synthetic Routes for Novel Thiourea Derivatives from this compound Scaffold

The this compound molecule serves as a versatile starting point for the synthesis of a wide array of novel derivatives. Its functional groups—the hydroxyl (-OH) group and the thiourea moiety—provide reactive sites for further chemical modifications. mdpi.com

Diversification Strategies and Functional Group Introduction

The chemical structure of this compound allows for diversification through modifications at several key positions. The terminal hydroxyl group on the propyl chain is a primary site for functionalization. It can undergo substitution reactions to form ethers or esters, thereby introducing a variety of new functional groups and altering the molecule's steric and electronic properties.

Furthermore, the thiourea moiety itself can be modified. The nitrogen atoms can be subjected to further substitution, or the entire thiourea group can be incorporated into larger heterocyclic systems. mdpi.comresearchgate.net For instance, reactions can be designed to create derivatives containing pyrazole, pyran, or thiazole (B1198619) rings attached to the phenylthiourea (B91264) core. mdpi.com These strategies significantly expand the chemical space accessible from the parent scaffold.

| Modification Site | Reaction Type | Functional Group Introduced | Potential Derivative Class | Reference |

|---|---|---|---|---|

| Hydroxyl Group | Substitution | Alkoxy, Aryloxy | Ethers | |

| Hydroxyl Group | Esterification | Acyloxy | Esters | |

| Thiourea Moiety | Cyclocondensation | Heterocyclic Rings (e.g., pyrazole, thiazole) | Heterocyclic Thiourea Derivatives | mdpi.com |

| Thiourea Nitrogen | Acylation | Acyl, Aroyl | N-Acylthiourea Derivatives | mdpi.com |

Exploration of Bioisosteric Replacements of the Thiourea Moiety

In medicinal chemistry, the replacement of a specific functional group with another that retains similar physical and chemical properties, known as bioisosteric replacement, is a common strategy to enhance a compound's biological activity or pharmacokinetic profile. nih.govbohrium.com The thiourea moiety in the this compound scaffold can be replaced by several bioisosteres. nih.gov

Examples of such replacements include the cyanoguanidine group, which led to the development of the drug cimetidine (B194882) from a thiourea-containing precursor. nih.govbohrium.com Other validated bioisosteres for the thiourea group include 2,2-diamino-1-nitroethene and N-aminosulfonylamidine moieties. nih.gov More contemporary bioisosteres like squaramides and aminopyrimidin-4-ones have also been explored as urea/thiourea replacements. nih.govbohrium.com These modifications can alter hydrogen bonding capabilities, polarity, and metabolic stability, potentially leading to derivatives with improved properties. nih.gov

Preparation of Coordinated Metal Complexes

Thiourea and its derivatives are excellent ligands for coordinating with a variety of metal ions due to the presence of electron-donating sulfur and nitrogen atoms. mdpi.comnih.govmdpi.com The this compound molecule can act as a ligand to form stable metal complexes. mdpi.com Coordination typically occurs through the thiocarbonyl sulfur atom and one of the deprotonated nitrogen atoms, forming a chelate ring with the metal center. mdpi.com Metals such as copper(II), cobalt(II), zinc(II), iron(III), silver(I), and gold(I) have been shown to form complexes with various thiourea derivatives. nih.govmdpi.comresearchgate.net The hydroxyl group on the propyl chain of this compound could also participate in coordination, potentially leading to complexes with unique geometries and properties. nsf.gov The formation of these metal complexes can significantly alter the electronic structure and reactivity of the parent ligand.

| Metal Ion | Potential Coordination Atoms | Complex Geometry (Examples) | Reference |

|---|---|---|---|

| Copper(II) | Sulfur, Deprotonated Nitrogen | Square Planar (Monomeric), Dimeric | mdpi.com |

| Silver(I) | Phosphorus (if present), Sulfur | Chelated (P,S) | nih.gov |

| Gold(I) | Phosphorus (if present) | Linear | nih.gov |

| Cobalt(II), Zinc(II) | Sulfur | Tetrahedral | researchgate.net |

| Iron(III) | Sulfur, Hydroxyl Oxygen | Octahedral | researchgate.netnsf.gov |

Spectroscopic and Structural Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, key signals observed in a DMSO-d₆ solvent confirm the presence of the hydroxypropyl and phenyl moieties. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum. The protons on the hydroxypropyl chain are distinct: the central methylene (B1212753) (CH₂) group appears as a quintet, while the methylene groups adjacent to the nitrogen and oxygen atoms appear as triplets, assuming clear coupling.

| Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Multiplicity |

|---|---|---|---|

| -CH₂- (central) | ~1.69 | DMSO-d₆ | Multiplet |

| N-CH₂- / -CH₂-O | ~3.39–3.53 | DMSO-d₆ | Multiplet |

| Aromatic (C₆H₅) | ~7.1–7.4 | DMSO-d₆ | Multiplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analogous structures. The thiocarbonyl (C=S) carbon is characteristically found significantly downfield, often around 180 ppm. The carbons of the phenyl ring would appear in the aromatic region (typically 120-140 ppm), while the three distinct carbons of the hydroxypropyl chain would be found in the aliphatic region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. A broad band in the high-wavenumber region indicates the overlapping stretching vibrations of the O-H and N-H groups. The presence of the C=S (thiocarbonyl) group is confirmed by a peak in the fingerprint region, and the C-O single bond of the alcohol also shows a distinct stretching vibration.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H / N-H stretching | 3400–3100 | Alcohol / Amine |

| C=S stretching | ~1441 | Thiocarbonyl |

| C-O stretching | ~1051 | Primary Alcohol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is characteristic of the molecule's conjugated systems and chromophores. For this compound, the primary chromophores are the phenyl ring and the thiocarbonyl group. The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the non-bonding electrons on the sulfur atom of the C=S group. Data for the parent compound, phenylthiourea, shows a maximum absorption at approximately 266 nm, which is attributed to these electronic transitions. chemicalbook.com The hydroxypropyl group is an auxochrome and is not expected to significantly alter the position of the main absorption bands. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. For this compound (C₁₀H₁₄N₂OS), the molecular weight is approximately 210.3 g/mol . In techniques like Electrospray Ionization (ESI-MS), the compound is typically observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. nih.gov The fragmentation pattern in Electron Ionization (EI) MS would likely involve characteristic losses, such as the loss of a water molecule from the propyl chain, cleavage of the propyl group, and fragmentation of the thiourea core, providing further structural confirmation.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~211.09 | Protonated Molecular Ion |

| [M+Na]⁺ | ~233.07 | Sodiated Molecular Ion |

X-ray Diffraction for Solid-State Structure Determination

Structural and Conformational Analysis of 1 3 Hydroxypropyl 3 Phenylthiourea and Its Derivatives

Conformational Preferences and Isomerism of Thiourea (B124793) Moieties

Trans–trans, Cis–trans, and Cis–cis Conformations

The relative orientation of the substituents on the nitrogen atoms with respect to the thiocarbonyl group gives rise to three primary conformations: trans-trans, cis-trans, and cis-cis. In the context of N,N'-disubstituted thioureas, these conformations describe the positions of the substituents relative to the C=S bond.

Trans-trans : Both substituents are positioned trans to the sulfur atom.

Cis-trans : One substituent is cis and the other is trans to the sulfur atom.

Cis-cis : Both substituents are positioned cis to the sulfur atom.

Computational studies on diphenylthiourea and diarylhalidethiourea compounds indicate that the cis-trans (CT) and trans-trans (TT) configurations are the most likely to coexist, while the cis-cis (CC) configuration is generally less favorable due to steric repulsion between the substituents. scispace.com For N-aryl-N'-alkyl ureas, a related class of compounds, both trans-trans and cis-trans conformations can be of similar energy. nih.gov

| Compound | Predominant Conformation(s) | Key Stabilizing Factors | Reference |

|---|---|---|---|

| N,N'-bis[(S)-1-phenylethyl]thiourea | E,Za (trans-cis) in nonpolar solvents; Z,Za (cis-cis) in hydroxylic solvents | Solvent polarity | researchgate.net |

| 1-Methyl-3-phenylthiourea | syn-Me and anti-Ph (cis-trans) | Intermolecular N-H···S hydrogen bonds forming centrosymmetric dimers | nih.gov |

| Diphenylthiourea Derivatives | Cis-trans (CT) and Trans-trans (TT) | Combination of S···π (for trans) and NH···π (for cis) interactions | scispace.comresearchgate.net |

Intramolecular Hydrogen Bonding and Conformational Control

Intramolecular hydrogen bonds (IMHBs) are critical in dictating the conformational preferences of molecules that possess both hydrogen bond donors and acceptors. unito.it In 1-(3-hydroxypropyl)-3-phenylthiourea, the hydroxyl group (-OH) of the propyl chain can act as a hydrogen bond donor, while the sulfur atom of the thiocarbonyl group and the nitrogen atoms can act as acceptors.

The formation of an intramolecular hydrogen bond between the hydroxyl proton and the thiocarbonyl sulfur would create a pseudo-ring structure, significantly stabilizing a specific conformation. This type of interaction is known to enhance molecular planarity. mdpi.com The stability of such a hydrogen bond would depend on the length of the alkyl chain; a 3-hydroxypropyl group allows for the formation of a favorable six-membered ring. This intramolecular interaction would likely favor a conformation where the hydroxypropyl chain is folded back towards the thiourea core. Such IMHBs can have a profound impact on the physicochemical properties of the molecule. unito.it

Tautomerism in Thiourea Systems

Thione-Thiol Tautomerism

Thiourea and its derivatives can exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In the vast majority of cases, including N-substituted thioureas, the thione tautomer is the predominant and more stable form under normal conditions. ias.ac.in Studies on various heterocyclic thiones have consistently shown that the thione form is energetically favored. jocpr.com The stability of the thione tautomer is a key factor in preventing spontaneous oxidation to disulfides. ias.ac.in

The equilibrium can be influenced by the solvent environment. While the thione form dominates in neutral and acidic media, an alkaline solution can shift the equilibrium towards the thiol form. jocpr.com

| Compound System | Predominant Tautomer | Conditions Favoring Thiol Form | Reference |

|---|---|---|---|

| General N-substituted thioureas | Thione | Alkaline conditions | ias.ac.injocpr.com |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Thione | Alkaline solution | jocpr.com |

| Methimazole (anti-thyroid drug) | Thione | - | ias.ac.in |

Amine-Imine Tautomerism in Related Thiazine Derivatives

Thiourea derivatives serve as precursors for the synthesis of various heterocyclic systems, including 1,3-thiazines. nih.gov In these cyclic analogues, a form of tautomerism known as amine-imine tautomerism can be observed. This involves the migration of a proton between a ring nitrogen and an exocyclic nitrogen, leading to an equilibrium between an endocyclic C=N bond (amine form) and an exocyclic C=N bond (imine form).

Interestingly, studies on gold-catalyzed formation of 1,3-thiazine/1,3-thiazinane (B8806883) derivatives from thioureas have shown that different tautomers can be isolated depending on the state of the compound. For instance, the 1,3-thiazinane isomer (with an exocyclic imine) was observed in the crystal state, while the 1,3-thiazine tautomer (with an endocyclic imine) was the sole isomer in solution. nih.govacs.org This highlights the subtle energetic balance between tautomers and the significant influence of the surrounding environment (crystal packing forces versus solvation).

Spectroscopic Differentiation of Tautomeric Forms

The thiourea core of this compound allows for the existence of tautomeric forms, specifically the thione (amide) and thiol (imidic acid) forms. The thione form is generally more stable, but the equilibrium can be influenced by factors such as solvent polarity and temperature. Spectroscopic methods are crucial for identifying and quantifying the presence of these tautomers. nih.gov

In nonpolar solvents, the enol or thiol form may be favored, whereas polar aprotic solvents tend to stabilize the keto or thione form. nih.gov The differentiation between the thione and thiol tautomers of this compound can be achieved through various spectroscopic techniques, including NMR, IR, and UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton signals for the N-H and O-H groups are key indicators. In the thione form, distinct signals for the two N-H protons and the O-H proton would be observed. Upon tautomerization to the thiol form, one N-H signal would disappear and a new S-H signal would appear, typically at a different chemical shift. The chemical shifts of protons adjacent to the thiourea moiety would also be affected by the change in the electronic environment. nih.gov

¹³C-NMR: The most significant difference would be the chemical shift of the carbon atom in the C=S group. In the thione form, this carbon (thiocarbonyl) resonates at a characteristic downfield position (e.g., δ > 180 ppm). In the thiol tautomer, this carbon becomes part of a C=N double bond, shifting its resonance to a higher field (e.g., δ 150-160 ppm). nih.gov

Infrared (IR) Spectroscopy: The thione form exhibits a characteristic C=S stretching vibration. This band is often complex due to coupling with other vibrations. The N-H stretching and bending vibrations are also prominent. In the thiol form, the C=S band would be absent, and new bands corresponding to S-H stretching and C=N stretching would appear.

UV-Visible Spectroscopy: The electronic transitions in the tautomers differ, leading to distinct absorption spectra. The thione form typically shows a strong π → π* transition and a weaker n → π* transition associated with the C=S chromophore. The thiol form, with its different conjugated system, would exhibit absorption bands at different wavelengths. Studies on related compounds have shown that a shift in solvent polarity can alter the intensity of absorption bands corresponding to each tautomer, allowing for their differentiation. mdpi.com

The following table summarizes the expected spectroscopic features that can be used to distinguish between the thione and thiol tautomers of this compound.

| Spectroscopic Method | Thione Tautomer Feature | Thiol Tautomer Feature |

|---|---|---|

| ¹H-NMR | Presence of two N-H proton signals | Presence of one N-H and one S-H proton signal |

| ¹³C-NMR | Thiocarbonyl (C=S) signal at ~180 ppm | Imine (C=N) signal at ~150-160 ppm |

| IR Spectroscopy | Presence of C=S and N-H stretching bands | Absence of C=S band; presence of S-H and C=N stretching bands |

| UV-Visible Spectroscopy | Characteristic n → π* and π → π* transitions for C=S chromophore | Different absorption maxima due to altered conjugated system |

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks in Solid State Structures

Hydrogen bonds are the dominant intermolecular forces governing the crystal structure of this compound. The molecule contains three hydrogen bond donors (two N-H groups and one O-H group) and at least two primary acceptors (the thione sulfur and the hydroxyl oxygen). This functionality facilitates the formation of extensive and robust hydrogen-bonding networks. nih.gov

In the solid state, thiourea derivatives commonly form centrosymmetric dimers through pairs of N—H⋯S hydrogen bonds, creating characteristic R²₂(8) ring motifs. nih.govnih.gov For this compound, several types of hydrogen bonds are anticipated to form complex supramolecular architectures:

N—H⋯S Bonds: These are the most common interactions in thiourea structures, linking molecules into dimers or one-dimensional chains. nih.gov

O—H⋯S Bonds: The hydroxyl group provides a strong hydrogen bond donor that can interact with the sulfur atom of a neighboring molecule, further linking the primary structural motifs. nih.gov

N—H⋯O Bonds: The hydroxyl oxygen can also act as a hydrogen bond acceptor for the N-H donors of an adjacent molecule. nih.gov

The interplay of these interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. nih.govrsc.org The specific arrangement is a result of the energetic balance between the different possible hydrogen bonds.

The table below provides typical geometric parameters for hydrogen bonds found in the crystal structures of related thiourea derivatives.

| Hydrogen Bond Type (D–H···A) | Typical D···A Distance (Å) | Typical D–H···A Angle (°) | Resulting Supramolecular Motif |

|---|---|---|---|

| N–H···S | 3.2 – 3.5 | 150 – 175 | Dimers (R²₂(8)), Chains (C(4)) |

| O–H···S | 3.1 – 3.4 | 160 – 180 | Chain or layer connectivity |

| N–H···O | 2.8 – 3.1 | 155 – 175 | Inter-chain/layer linking |

Chalcogen-Bonding Interactions

Beyond classical hydrogen bonding, the sulfur atom of the thiourea group in this compound can participate in chalcogen bonding. A chalcogen bond is a non-covalent interaction where a Group 16 element (like sulfur) acts as an electrophilic species (a Lewis acid). mdpi.com This occurs due to an anisotropic distribution of electron density around the sulfur atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of a covalent bond. ed.ac.uk

This electrophilic σ-hole on the sulfur atom can interact favorably with a nucleophilic region (Lewis base) in an adjacent molecule, such as the lone pair of electrons on the hydroxyl oxygen atom. The strength of a chalcogen bond can be comparable to that of a conventional hydrogen bond and is highly directional. ed.ac.uk

Biological Activities and Mechanistic Studies Pre Clinical Investigations

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of pharmaceutical research, and thiourea (B124793) derivatives have demonstrated a wide range of inhibitory activities against several key enzymes. The mechanisms underlying these inhibitions can vary, offering different therapeutic potentials.

Mechanisms of Enzyme Inhibition (Competitive, Non-competitive, Mixed)

Enzyme inhibitors can be broadly classified based on their mode of action. A competitive inhibitor vies with the substrate for the enzyme's active site. In contrast, a non-competitive inhibitor binds to an allosteric site, a location other than the active site, altering the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound. A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with differing affinities. The type of inhibition is crucial as it dictates the inhibitor's effect under varying substrate concentrations.

Inhibition of Oxidative Enzymes

Phenylthiourea (B91264) (PTU), the parent compound of 1-(3-Hydroxypropyl)-3-phenylthiourea, is a well-documented inhibitor of phenoloxidase, a key enzyme in melanization that catalyzes the oxidation of phenols.

Tyrosinase Inhibition and Kinetic Analysis

While specific kinetic data for this compound is not available, phenylthiourea (PTU) is recognized as a potent tyrosinase inhibitor. Tyrosinase is a crucial enzyme in the biosynthesis of melanin. Studies on PTU have shown that it acts as a competitive inhibitor of the enzymatic oxidation of DOPA (3,4-dihydroxyphenylalanine) by phenoloxidase. This suggests that it likely competes with the substrate for the active site of the enzyme.

In the broader context of thiourea derivatives, various studies have explored their potential as tyrosinase inhibitors, revealing different modes of action. The inhibitory mechanism can be influenced by the specific substitutions on the thiourea scaffold.

Urease Inhibition Mechanisms

Thiourea and its derivatives are known to be effective inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. This activity is significant in both agriculture, to prevent fertilizer degradation, and in medicine, to combat infections by urease-producing bacteria like Helicobacter pylori. The inhibitory mechanism often involves the interaction of the thiourea's sulfur and nitrogen atoms with the nickel ions in the enzyme's active site, disrupting its catalytic function. While the specific mechanism for this compound has not been detailed, the presence of the thiourea core suggests a potential for similar interactions.

Cholinesterase (AChE and BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease. Research into thiourea derivatives has revealed their potential as cholinesterase inhibitors. For instance, certain novel bis-thiourea compounds have demonstrated potent inhibition of AChE. The mode of inhibition for these derivatives is often found to be of a mixed type.

No specific data on the cholinesterase inhibitory activity of this compound has been found in the reviewed literature.

Sirtuin (SIRT1) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression, metabolism, and aging. SIRT1, in particular, has been identified as a potential therapeutic target in cancer. Several studies have focused on designing and synthesizing thiourea derivatives as sirtuin inhibitors. scilit.comjocms.org For example, novel lysine-based thioureas have been developed as mechanism-based inhibitors of SIRT2, a closely related sirtuin, with some compounds showing high potency. nih.gov Computational studies have also explored the potential of thiourea derivatives as SIRT1 inhibitors, predicting favorable binding interactions. researchgate.net One study on novel thiourea-based compounds identified molecules with IC50 values in the single-digit micromolar range against sirtuins, comparable to established inhibitors. jocms.org

Interactive Data Table: SIRT2 Inhibition by Lysine-Based Thiourea Derivatives

| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |

| AF8 | 11 ± 5 | 0.061 | > 50 |

| AF10 | > 50 | 0.15 | > 50 |

| AF12 | > 50 | 0.081 | > 50 |

| TM | > 50 | > 50 | > 50 |

| Nicotinamide | - | 70 ± 5 | 76 ± 30 |

| EX527 | 0.085 ± 0.01 | 1.80 ± 0.03 | - |

| Data sourced from a study on novel lysine-based thioureas as mechanism-based inhibitors of Sirtuin 2. nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

K-Ras Related Protein Inhibition

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a critical protein in cell signaling pathways, and its mutation is frequently associated with various cancers. nih.govnih.gov Inhibition of aberrant K-Ras signaling is a significant focus in cancer therapy research. nih.govnih.gov Despite the therapeutic interest in K-Ras inhibitors, there is no specific, publicly available research demonstrating the inhibitory effects of this compound on K-Ras or its related proteins.

Receptor Binding and Modulation

The interaction of a compound with various receptors determines its pharmacological profile. The following subsections explore the known interactions of this compound with specific receptor families.

Interaction with G-Protein-Coupled Receptors (GPCRs)

G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of modern pharmaceuticals. nih.govencyclopedia.pub They play a pivotal role in mediating intracellular signaling in response to a wide array of external stimuli. encyclopedia.pub A thorough search of scientific databases does not yield specific studies on the binding or modulation of GPCRs by this compound.

Histamine H2-Receptor Antagonism

Histamine H2-receptor antagonists are a class of drugs that block the action of histamine at the H2 receptors of parietal cells in the stomach, leading to a decrease in stomach acid production. wikipedia.orgnih.gov These agents are commonly used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease. wikipedia.org There is currently no published evidence to suggest that this compound acts as a histamine H2-receptor antagonist.

Interaction with Dopamine Receptors

Dopamine receptors are a class of GPCRs that are prominent targets in the treatment of neurological and psychiatric disorders. nih.gov Ligands targeting these receptors can have significant therapeutic applications. nih.gov The scientific literature lacks specific data regarding the interaction, affinity, or modulatory effects of this compound on any of the dopamine receptor subtypes.

NF-κB Pathway Inhibition

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development. nih.govmdpi.com Aberrant NF-κB activation is associated with a variety of chronic inflammatory diseases. mdpi.com At present, there are no specific studies available that demonstrate or quantify the inhibitory effect of this compound on the NF-κB signaling pathway.

Anion Recognition and Binding Mechanisms

The thiourea functional group, characterized by an R-NH-C(=S)-NH-R' backbone, is a cornerstone in the field of supramolecular chemistry, particularly in the design of synthetic neutral receptors for anion recognition. The efficacy of thiourea derivatives, including this compound, as anion binders stems from the hydrogen-bonding capabilities of the two N-H protons. These protons are more acidic than their counterparts in urea derivatives due to the electron-withdrawing nature of the thione (C=S) group, which enhances their ability to donate hydrogen bonds.

The interaction between a thiourea-based receptor and an anion is primarily governed by the formation of multiple hydrogen bonds. This creates a stable host-guest complex. The binding process can be monitored through various spectroscopic techniques, including UV-visible and fluorescence spectroscopy, where changes in the electronic environment upon anion binding lead to observable shifts or colorimetric changes. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, as the N-H proton signals in the ¹H NMR spectrum typically shift downfield upon hydrogen bonding with an anion.

Thiourea-based receptors have demonstrated the ability to bind a variety of anions with different geometries and basicities, such as fluoride, chloride, bromide, iodide, and oxoanions like dihydrogen phosphate and acetate. The strength and selectivity of this binding can be fine-tuned by modifying the substituents on the thiourea core. The phenyl and hydroxypropyl groups in this compound would influence the electronic properties and steric environment of the binding pocket, thereby modulating its affinity for specific anions. The thiourea moiety's capacity for strong hydrogen bonding interactions is a fundamental aspect of its molecular mechanism in various biological contexts.

Mechanisms of Action in Cellular Models (In Vitro Studies)

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiparasitic)

Thiourea derivatives are a versatile class of compounds that exhibit a broad spectrum of antimicrobial activities. The presence of the thiocarbonyl group and the two amine protons allows for interactions with various biological targets in microorganisms.

Antibacterial Activity Phenylthiourea derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria. Studies indicate that structural modifications, particularly the introduction of halogen or trifluoromethyl groups onto the phenyl ring, can significantly enhance bacterial inhibitory action. For example, certain derivatives have demonstrated potent activity against Staphylococcus aureus, S. epidermidis, Klebsiella pneumoniae, Escherichia coli, and Salmonella typhi. The mechanism is believed to involve the inhibition of key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair.

Antifungal Activity The antifungal potential of thiourea derivatives has been documented against a range of fungal pathogens, including clinically significant species like Candida auris and Candida albicans. Some derivatives have been shown to inhibit fungal growth and biofilm formation effectively. The ortho-methylated derivative of a 2-thiophenecarboxylic acid-based thiourea, for instance, displayed the highest antifungal activity against C. auris by inhibiting biofilm growth and microbial adherence.

Antiviral Activity Research into the antiviral properties of phenylthiourea derivatives has identified several structural features essential for their effect. These include the presence of an intact -NHC(=S)NH- group and specific substituents on the aromatic ring. N,N'-diphenylthioureas have demonstrated notable antipicornavirus activity. More recent studies have explored the activity of related compounds against other viruses, including SARS-CoV-2 and Herpes Simplex Viruses (HSV-1 and HSV-2), indicating a broad potential for this chemical class in antiviral drug discovery.

Antiparasitic Activity Thiourea derivatives have emerged as promising candidates for the treatment of parasitic diseases. They have demonstrated significant in vitro activity against protozoan parasites such as Leishmania species (causative agents of leishmaniasis), Plasmodium falciparum (a causative agent of malaria), and Trypanosoma brucei (the causative agent of African trypanosomiasis). mdpi.comuea.ac.ukresearchgate.net For instance, certain thiourea compounds exhibit potent antileishmanial activity against both the promastigote and amastigote forms of the parasite, with some showing greater selectivity than the reference drug miltefosine. mdpi.com The proposed mechanism for some derivatives involves the inhibition of essential parasite enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1). rsc.org

| Compound Class | Microorganism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Piperazine Thiourea Derivative (5i) | Leishmania amazonensis (amastigote) | IC₅₀ | 1.8 ± 0.5 µM | mdpi.com |

| 4-Aminoquinoline Thiourea Derivative (3) | Plasmodium falciparum (3D7 strain) | IC₅₀ | 6.07 ng/mL | nih.gov |

| Thiourea Derivative (4g) | Leishmania major (amastigote) | IC₅₀ | Submicromolar | rsc.org |

| C20-phenylthiourea Salinomycin Derivative (4d) | Trypanosoma brucei | GI₅₀ | 0.22 µM | uea.ac.uk |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Staphylococcus aureus | MIC | 4-32 µg/mL range for similar derivatives | biointerfaceresearch.com |

Anticancer/Antitumor Mechanisms in Specific Cancer Cell Lines

Phenylthiourea derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of cell growth, induction of programmed cell death, and interference with the cell division cycle.

A significant body of research demonstrates that phenylthiourea derivatives can inhibit the proliferation of a wide array of cancer cells. These include cell lines from colon cancer (SW480, SW620), prostate cancer (PC3), leukemia (K-562), and glioblastoma. The cytotoxic activity is often observed at nanomolar to micromolar concentrations. One key mechanism identified for a novel 1,3-phenyl bis-thiourea derivative is the direct inhibition of tubulin polymerization. By interfering with microtubule function, the compound disrupts the formation of the mitotic spindle, a critical structure for cell division, thereby halting proliferation and leading to cell death.

| Compound | Cancer Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] ("41J") | Glioblastoma (U251) | IC₅₀ | 110 nM | mdpi.com |

| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] ("41J") | Colon Cancer (HCT116) | IC₅₀ | 50 nM | mdpi.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Metastatic Colon Cancer (SW620) | IC₅₀ | 1.5 µM | biointerfaceresearch.com |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Leukemia (K-562) | IC₅₀ | 6.3 µM | biointerfaceresearch.com |

| 1-(4-CF₃-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Colon Cancer (SW480) | IC₅₀ | 8.9 µM | bohrium.com |

In addition to halting proliferation, phenylthiourea derivatives actively induce apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic activity is a critical attribute for an effective anticancer agent. Studies using flow cytometry have confirmed that treatment with these compounds leads to a significant increase in the population of cells in late apoptosis or necrosis. The induction of apoptosis is often a consequence of prolonged mitotic arrest. Mechanistically, this process has been shown to involve the activation of caspases, which are key enzymes that execute the apoptotic program. For example, certain 1,3-disubstituted thiourea derivatives have been shown to increase the activity of caspase 3/7 in cancer cells, leading to their demise.

A primary mechanism through which phenylthiourea derivatives exert their anticancer effects is by inducing cell cycle arrest, particularly during mitosis. Research on a potent bis-thiourea derivative demonstrated a robust arrest in the prometaphase stage of mitosis. mdpi.com This arrest is accompanied by the upregulation of key mitotic regulators, such as cyclin B1. Time-lapse microscopy has shown that cells treated with such compounds enter mitosis but are unable to progress, leading to a prolonged mitotic arrest that ultimately triggers apoptotic cell death. mdpi.com This disruption of the cell cycle is a direct result of the compound's interference with microtubule dynamics and spindle formation.

Selectivity in Cancer Cells vs. Normal Cells

Thiourea derivatives have demonstrated a notable capacity for selective cytotoxicity, showing higher potency against cancer cell lines while maintaining a favorable safety profile towards normal cells. Studies on various 1,3-disubstituted thiourea analogs have consistently highlighted this selective action. For instance, a series of 3-(trifluoromethyl)phenylthiourea derivatives were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values often under 10 µM. nih.gov Crucially, these compounds exhibited favorable selectivity when compared to their effect on normal human keratinocyte (HaCaT) cells. nih.gov

The structural characteristics of thiourea derivatives are believed to contribute to this selective targeting of cancerous cells. nih.gov For example, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents have shown significant activity, with IC50 values ranging from 1.5 to 8.9 µM against various cancer cell lines. nih.gov The selectivity index (SI), which is a ratio of the IC50 value in normal cells to that in cancer cells, has been a key metric in these evaluations. High SI values indicate a compound's potential to eradicate cancer cells with minimal impact on healthy ones. jppres.com In some cases, thiourea derivatives have shown weak to negligible toxicity on normal cell lines like HEK293T, with IC50 values exceeding 112 μM, while demonstrating moderate to potent activities against cancer cells. researchgate.net This differential effect underscores the therapeutic potential of this class of compounds in oncology.

Cytotoxicity and Selectivity of Thiourea Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Selectivity Index (SI) |

|---|---|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | HaCaT (Keratinocyte) | Favorable |

| 3,4-dichloro-phenylthiourea analog | Colon, Prostate, Leukemia | 1.5 - 8.9 | HaCaT (Keratinocyte) | Not specified |

| 4-CF3-phenylthiourea analog | Colon, Prostate | 1.5 - 8.9 | HaCaT (Keratinocyte) | 1.3 - 6.0 |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa | Varies | Vero | > 2 (High Selectivity) |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of thiourea derivatives are attributed to their ability to modulate key signaling pathways and the production of inflammatory mediators. A primary mechanism involves the inhibition of pro-inflammatory cytokines. For instance, in systemic inflammation models induced by lipopolysaccharide (LPS), certain derivatives have been shown to significantly decrease serum levels of tumor necrosis factor-alpha (TNF-α), a pivotal cytokine in the inflammatory cascade. nih.govmdpi.com

Furthermore, the anti-inflammatory effects can be mediated through the regulation of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). dovepress.com These pathways are crucial for the transcription of genes involved in inflammation. By inhibiting the activation of NF-κB and the phosphorylation of key MAPK proteins like p65, ERK, and JNK, these compounds can effectively suppress the inflammatory response. dovepress.com

In addition to suppressing pro-inflammatory signals, some compounds exert their effects by enhancing anti-inflammatory mechanisms. This can include the upregulation of anti-inflammatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1), which plays a role in resolving inflammation and promoting tissue repair. nih.govmdpi.com The elevation of such cytokines indicates a potential immunomodulatory role, selectively shaping the cytokine profile to favor an anti-inflammatory state. nih.govmdpi.com

Antioxidant Mechanisms

The antioxidant activity of phenylthiourea derivatives is primarily based on their ability to scavenge free radicals, thereby mitigating oxidative stress. The core mechanisms through which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET). researchgate.netresearchgate.net

In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it. hueuni.edu.vnmdpi.com The efficiency of this process is related to the bond dissociation enthalpy of the N-H bond in the thiourea moiety. researchgate.net The SETPT mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. hueuni.edu.vnmdpi.com The antioxidant capacity of N-phenylthiourea has been demonstrated through its ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH•). researchgate.netresearchgate.net Experimental studies have measured the half-maximal inhibitory concentration (IC50) of N-phenylthiourea for DPPH• radical scavenging to be 4.82 x 10⁻⁴ M. researchgate.netresearchgate.net Computational studies further support these findings, indicating that derivatives with electron-donating groups can exhibit enhanced antioxidant capacity. researchgate.net

Antioxidant Activity of Phenylthiourea Derivatives

| Compound | Assay | IC50 Value |

|---|---|---|

| N-phenylthiourea | DPPH• radical scavenging | 4.82 x 10⁻⁴ M |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH• radical scavenging | 1.3 x 10⁻³ M |

| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS•+ radical scavenging | 1.1 x 10⁻³ M |

In Vivo Efficacy in Non-Human Models

Evaluation in Animal Models (e.g., Anti-leishmanial activity in non-human models)

The therapeutic potential of thiourea-based compounds has been evaluated in vivo, particularly for their anti-leishmanial activity. Leishmaniasis is a parasitic disease for which current treatments have significant limitations, including toxicity and resistance. nih.gov In preclinical studies using murine models infected with Leishmania tropica, selected thiourea derivatives have demonstrated significant efficacy. nih.gov

In these animal models, treatment with specific derivatives led to a marked reduction in lesion size over time. For example, a significant decrease in lesion size from 0.93 ± 0.22 mm to 0.38 ± 0.18 mm was observed in mice treated with a test compound, corresponding to a high cure rate. nih.gov This demonstrates the ability of these compounds to control the parasitic infection in a living organism. The in vivo efficacy often correlates with potent in vitro activity against both the promastigote and amastigote forms of the parasite. nih.gov These findings position thiourea derivatives as promising candidates for the development of new anti-leishmanial drugs. mdpi.com

Pharmacokinetic Profile Prediction in Pre-clinical Models

The prediction of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is a critical step in early-stage drug discovery. In silico models are frequently employed to forecast the pharmacokinetic profile of novel compounds, including thiourea derivatives. nih.gov These predictions help in identifying candidates with favorable drug-like properties before extensive in vivo testing.

For various thiourea derivatives, predictions have suggested good gastrointestinal (GIT) absorption. jppres.com The volume of distribution (Vd) is another key parameter, with predictions often indicating a low Vd, suggesting higher concentrations in the plasma relative to tissues. jppres.com Furthermore, the ability of a compound to cross the blood-brain barrier (BBB) is a crucial consideration for drugs targeting the central nervous system and for assessing potential side effects. For many thiourea derivatives, predictions indicate an inability to penetrate the BBB. jppres.com Toxicity predictions are also an integral part of this profiling, with some derivatives predicted to have no hepatotoxicity. jppres.com These computational tools and machine learning frameworks provide valuable insights into the potential in vivo behavior of these compounds, guiding the selection and optimization of lead candidates. nih.gov

Predicted Pharmacokinetic Properties of a Thiourea Derivative

| Pharmacokinetic Parameter | Predicted Value/Classification |

|---|---|

| Gastrointestinal (GIT) Absorption | Good |

| Biopharmaceutics Classification System (BCS) | Class I |

| Volume of Distribution (Vd) | Low (<0.71 L/kg) |

| Blood-Brain Barrier (BBB) Penetration | No (LogBB <0.3) |

| Half-life (t1/2) | ~3 hours |

| Hepatotoxicity | No |

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activities

The activity of phenylthiourea (B91264) derivatives is significantly modulated by the nature and position of various substituents. These modifications influence the molecule's physicochemical properties, such as lipophilicity, solubility, and electronic distribution, which in turn affect its interaction with biological targets.

Effect of Hydroxypropyl Moiety on Activity and Selectivity

The 1-(3-hydroxypropyl) group plays a significant role in modulating the pharmacokinetic and pharmacodynamic properties of the parent compound. Its primary contributions include:

Enhanced Solubility and Bioavailability : The terminal hydroxyl (-OH) group increases the hydrophilicity of the molecule. This improved water solubility can enhance bioavailability, facilitating the compound's interaction with biological targets in an aqueous environment.

Hydrogen Bonding : The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for additional interactions with amino acid residues in a target protein's binding site, potentially increasing binding affinity and selectivity.

Studies on related multimodal anion exchange ligands have shown that increasing the distance between a charged group and a hydrophobic moiety can influence binding characteristics, suggesting that the length of the alkyl chain (propyl in this case) is a key determinant of interaction strength. nih.gov

Impact of Phenyl Ring Substitutions

Substitutions on the phenyl ring are a cornerstone of SAR studies for phenylthiourea derivatives, as they directly influence electronic properties and steric fit within receptor sites.

Lipophilicity and Steric Hindrance : The type, size, and position (ortho, meta, para) of substituents modify the molecule's lipophilicity and shape. Halogen substitutions, for example, increase lipophilicity and can lead to enhanced activity, as seen in various biologically active thiourea (B124793) derivatives. mdpi.com However, bulky substituents can also introduce steric hindrance, potentially preventing optimal binding with a target.

The following table summarizes the observed impact of various phenyl ring substitutions on the biological activity of related phenylthiourea compounds.

| Substituent Type | Position | General Effect on Activity | Example Compound Class |

| Halogen (e.g., -Cl, -Br) | para, meta | Often increases activity due to enhanced lipophilicity and electronic effects. mdpi.commdpi.com | Halogenated Phenylthiourea Copper (II) Complexes mdpi.com |

| Nitro (-NO2) | meta | Strong electron-withdrawing effect can enhance interactions and activity. mdpi.com | 1-(4-chloro-3-nitrophenyl) thiourea derivatives mdpi.com |

| Alkyl (e.g., -CH3) | para | Electron-donating; can have varied effects depending on the target. google.com | 1-(4-methylphenyl)-3-phenylthiourea researchgate.net |

| Trifluoromethyl (-CF3) | meta | Potent electron-withdrawing group; often leads to high activity. mdpi.com | 3-(trifluoromethyl)phenylthiourea derivatives mdpi.com |

Role of Thiourea Core in Binding and Activity

The thiourea core (-NH-C(S)-NH-) is fundamental to the biological activity of this class of compounds. Its unique structural and electronic features enable it to act as a versatile pharmacophore.

Hydrogen Bonding Hub : The two N-H groups act as hydrogen bond donors, while the sulfur atom of the C=S group is a hydrogen bond acceptor. This allows the thiourea moiety to form stable, directional hydrogen bonds with biological targets such as enzymes and receptors, which is crucial for ligand-receptor stabilization. tandfonline.combiointerfaceresearch.com

Coordination with Metal Ions : The sulfur and nitrogen atoms can coordinate with metal ions present in the active sites of metalloenzymes, leading to enzyme inhibition. acs.org

Correlation between Conformational Preferences and Biological Activity

The three-dimensional shape (conformation) of 1-(3-Hydroxypropyl)-3-phenylthiourea is a critical determinant of its biological activity. The molecule is not static and can adopt various conformations due to rotation around its single bonds.

Key conformational features include:

Relative Orientation : The substituents around the C=S double bond can adopt different conformations, often described as cis or trans. For example, in 1-methyl-3-phenylthiourea, the molecule adopts a cis-Me and trans-Ph conformation relative to the thionyl group. nih.gov

Butterfly-like Conformation : Some thiourea derivatives adopt a "butterfly-like" conformation, with a central hydrophilic part (the thiourea core) and two hydrophobic wings (the substituents). nih.gov

Molecular modeling and computational studies, such as Density Functional Theory (DFT), are often used to determine the preferred low-energy conformations of thiourea derivatives. tandfonline.com These studies have shown that subtle changes in substitution can lead to significant conformational variations, which in turn correlate with changes in biological activity. researchgate.netmdpi.com

Ligand Efficiency and Optimization Strategies

In drug discovery, it is not enough for a compound to be potent; it must also be efficient. Ligand efficiency (LE) and related metrics help quantify the binding energy per atom, providing a way to assess the quality of a compound and guide optimization.

Ligand Efficiency (LE) : This metric normalizes binding affinity (potency) for the size of the molecule (typically by the number of non-hydrogen atoms). It helps identify compounds that achieve high affinity with a smaller molecular size, which is often desirable for developing drug candidates with favorable properties. nih.govresearchgate.net

Lipophilic Ligand Efficiency (LLE or LipE) : This metric relates potency to lipophilicity (logP). A higher LLE value is generally preferred, as it indicates that the compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic instability, and off-target toxicity. nih.govmtak.hu

Optimization Strategies for Phenylthiourea Derivatives:

Systematic Substitution : As discussed in section 5.1.2, systematically modifying the substituents on the phenyl ring with various EWGs and EDGs can fine-tune electronic properties and optimize interactions with the target.

Bioisosteric Replacement : Replacing certain functional groups with others that have similar physical or chemical properties can improve potency or pharmacokinetic profiles. For example, replacing the sulfur atom in the thiourea core with selenium has been explored to modulate antioxidant properties. researchgate.net

Scaffold Modification : While maintaining the core phenylthiourea scaffold, the length and functionalization of the hydroxypropyl chain can be altered. For example, changing the chain length or adding further functional groups could probe for additional binding interactions.

Conformational Restriction : Introducing structural elements that reduce the conformational flexibility of the molecule can "lock" it into its bioactive conformation. This can increase potency and selectivity by reducing the entropic penalty of binding.

By applying these metrics and strategies, researchers can rationally design and optimize derivatives of this compound to enhance their therapeutic potential.

Future Research Horizons for this compound: A Roadmap for Therapeutic Innovation

The chemical scaffold of thiourea and its derivatives has long been a fertile ground for the discovery of compounds with a wide array of biological activities. Among these, this compound stands out as a molecule of significant interest, demonstrating a versatile profile that warrants further exploration. As the scientific community continues to unravel the therapeutic potential of this compound, several key areas of future research have emerged. This article delineates the prospective research directions for this compound, focusing on novel derivatization strategies, advanced computational modeling, mechanistic elucidation of biological activities, and the development of multi-targeted agents.

常见问题

Q. What are the established synthetic routes for 1-(3-hydroxypropyl)-3-phenylthiourea, and how can reaction conditions be optimized for purity?

The compound is synthesized via nucleophilic addition of phenyl isothiocyanate to 3-aminopropanol-1 in tetrahydrofuran (THF) at 15–20°C, followed by recrystallization from aqueous ethanol (50% v/v) . Key parameters for optimization include:

- Temperature control : Maintaining ≤20°C minimizes side reactions.

- Solvent selection : THF ensures homogeneity, while ethanol aids in purification.

- Reaction time : 24-hour stirring ensures complete conversion. Yield typically exceeds 90% under these conditions .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- FTIR : Identifies functional groups via peaks at 3400–3100 cm⁻¹ (OH/NH), 1441 cm⁻¹ (C=S), and 1051 cm⁻¹ (C-O) .

- 1H NMR : Key signals include δ 1.69 ppm (CH₂), 3.39–3.53 ppm (N-CH₂/CH₂-O), and 7.1–7.4 ppm (aromatic protons) in DMSO-d₆ .

- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine melting points (122–124°C) and thermal stability .

Q. How can researchers assess the compound’s solubility and stability in aqueous vs. organic solvents?

- Solubility profiling : Test in ethanol, THF, DMSO, and water using UV-Vis spectroscopy to quantify solubility limits.

- Stability studies : Monitor degradation via HPLC under varying pH (2–12) and temperature (4–40°C) over 72 hours.

Advanced Research Questions

Q. What strategies resolve contradictions in tautomeric assignments (amino vs. imino forms) for this compound?

Tautomerism is resolved through:

- UV-Vis spectroscopy : Compare absorption bands in ethanol (e.g., λmax shifts indicative of thiourea → thione tautomerism) .

- 13C NMR : Detect thiocarbonyl (C=S) at ~180 ppm and carbonyl (C=O) absence to confirm the dominant tautomer .

- X-ray crystallography : Resolve bond lengths (C-S vs. C-N) to unambiguously assign tautomeric forms .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (N-/O-centered) and electrophilic (C=S) sites .

- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity in reactions like alkylation or acylation .

Q. What experimental designs are optimal for evaluating the compound’s bioactivity (e.g., antimicrobial or enzyme inhibition)?

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Dose-response curves for targets like carbonic anhydrase IX, using fluorometric or colorimetric substrates .

- Controls : Include thiourea analogs (e.g., 1-ethyl-3-phenylthiourea) to benchmark activity .

Q. How do crystallographic data (e.g., SHELX refinement) clarify structural ambiguities in this compound derivatives?

- SHELXL refinement : Resolve bond angles (e.g., C-S-C ≈ 120°) and torsion angles to validate stereochemistry .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between thiourea S and hydroxyl groups) .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Reproducibility checks : Repeat synthesis and characterization under identical conditions (solvent, instrument calibration).

- Impurity analysis : Use HPLC-MS to identify byproducts (e.g., unreacted 3-aminopropanol-1) that may alter physical properties .

Q. What advanced techniques validate the compound’s role in coordination chemistry (e.g., metal-complex formation)?

- ESI-MS : Detect [M + Na]+ or [M + H]+ adducts to confirm stoichiometry.

- Single-crystal XRD : Resolve metal-ligand bond lengths (e.g., Cu-S ≈ 2.3 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。